4-Éthyl-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

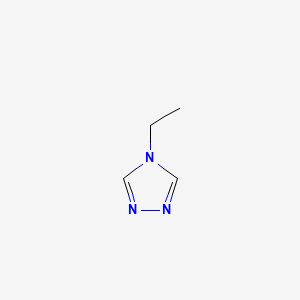

4-Ethyl-1,2,4-triazole is a derivative of 1,2,4-triazole, a five-membered ring molecule with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole is a planar molecule with C-N and N-N distances falling into a narrow range of 136 - 132 picometers, consistent with aromaticity . The molecular weight of 4-Ethyl-1,2,4-triazole is 97.1185 .

Synthesis Analysis

The synthesis of 1,2,4-triazoles has been extensively studied. A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole is calculated by the density functional theory method in the B3LYP/6–31G approximation . The calculated bond lengths and bond angles are well consistent with their experimental values .Physical And Chemical Properties Analysis

1,2,4-Triazole is a white solid with a melting point of 120 to 121 °C and a boiling point of 260 °C. It has a density of 1.439 g/cm^3 and is very soluble in water .Applications De Recherche Scientifique

Agents anticancéreux

Les dérivés du 4-Éthyl-1,2,4-triazole ont montré des résultats prometteurs en tant qu'agents anticancéreux . Par exemple, les composés 7d, 7e, 10a et 10d ont montré une activité cytotoxique prometteuse contre la lignée cellulaire Hela . La sécurité de ces composés a également été évaluée sur MRC-5 en tant que lignée cellulaire normale, révélant que la plupart des composés synthétisés ont une sélectivité appropriée contre les lignées cellulaires cancéreuses normales et cytotoxiques .

Agents antifongiques

Des composés contenant une structure triazole, tels que le this compound, ont été développés et se sont avérés efficaces en tant qu'agents antifongiques . Des exemples incluent le kétoconazole et le fluconazole .

Agents anti-uréase

Le this compound possède des activités pharmacologiques potentielles en tant qu'agent anti-uréase . L'uréase est une enzyme qui catalyse l'hydrolyse de l'urée en dioxyde de carbone et en ammoniac, et l'inhibition de son activité peut être bénéfique pour le traitement de certaines conditions médicales.

Agents anti-inflammatoires

Le this compound présente également des propriétés anti-inflammatoires . L'inflammation est une réponse biologique à des stimuli nocifs, et les substances qui peuvent réduire l'inflammation peuvent être utilisées pour traiter diverses affections, des blessures mineures aux maladies chroniques.

Agents antioxydants

Ce composé aurait des propriétés antioxydantes . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction à des pressions environnementales et autres.

Agents anticonvulsivants

Le this compound aurait des propriétés anticonvulsivantes . Les anticonvulsivants sont un groupe diversifié d'agents pharmacologiques utilisés dans le traitement des crises d'épilepsie.

Utilisation en chimiothérapie

Les systèmes hétérocycliques à haute teneur en azote, y compris le this compound, ont fait l'objet d'études croissantes au cours des dix dernières années en raison de leur utilité dans diverses applications, en particulier la chimiothérapie .

Utilisation en chimie des matériaux

Les composés contenant du triazole ont une valeur d'application importante dans divers domaines, tels que l'agrochimie et la chimie des matériaux . Sa structure unique facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs, induisant des activités biologiques à large spectre .

Safety and Hazards

Mécanisme D'action

Target of Action

4-Ethyl-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole derivatives are often enzymes and receptors in biological systems . These compounds are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

The mode of action of 4-Ethyl-1,2,4-triazole involves its interaction with its targets. The 1,2,4-triazole ring in the structure of 4-Ethyl-1,2,4-triazole can interact with the amino acids present in the active site of its target proteins . This interaction can lead to changes in the function of the target proteins, affecting the biological processes they are involved in .

Biochemical Pathways

4-Ethyl-1,2,4-triazole, like other 1,2,4-triazole derivatives, can affect various biochemical pathways. The specific pathways affected depend on the specific targets of the compound. For example, some 1,2,4-triazole derivatives have been found to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition disrupts the fungal membranes, leading to the antifungal activity of these compounds .

Result of Action

The result of the action of 4-Ethyl-1,2,4-triazole at the molecular and cellular level depends on its specific targets and the biochemical pathways it affects. For instance, if 4-Ethyl-1,2,4-triazole targets enzymes involved in ergosterol biosynthesis, it could lead to disruption of fungal membranes, resulting in antifungal activity .

Propriétés

IUPAC Name |

4-ethyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-2-7-3-5-6-4-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAZNTDWFMFOKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 1,2,4-triazole and pyrazole in medicinal chemistry?

A1: Both 1,2,4-triazole and pyrazole are considered important pharmacophores in medicinal chemistry. [] These structures are associated with a wide range of biological activities, making them attractive building blocks for drug discovery.

Q2: How does the structure of 4-Ethyl-1,2,4-triazole contribute to its coordination chemistry?

A2: 4-Ethyl-1,2,4-triazole can act as a bridging bidentate or a non-bridging tridentate ligand in coordination compounds with transition metals. [, ] This versatility allows for the formation of diverse structures, including binuclear and polynuclear complexes.

Q3: Can you provide an example of how 4-Ethyl-1,2,4-triazole is incorporated into more complex molecules with potential pharmacological activity?

A3: Researchers have synthesized a series of S-alkyl derivatives of 5-(5-methylpyrazole)-4-ethyl-1,2,4-triazole-3-thiol. [] These compounds, incorporating both the 1,2,4-triazole and pyrazole moieties, were designed for their potential biological activity and investigated using molecular docking studies.

Q4: What insights did the molecular docking studies of the S-alkyl derivatives provide?

A4: Molecular docking simulations indicated that the synthesized S-alkyl derivatives might interact with enzymes such as anaplastic lymphoma kinase (ALK), lanosterol 14-alpha demethylase, and cyclooxygenase-1 (COX-1). [] These findings suggest potential applications in targeting these enzymes for therapeutic purposes.

Q5: What is the influence of substituents on the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids?

A5: Studies have shown that the presence and nature of substituents on the 1,2,4-triazole ring, particularly at the fifth carbon atom and the N4 nitrogen, significantly impact the acidity of 1,2,4-triazole-3-thio(sulfo)acetic acids. [] Additionally, the oxidation state of the sulfur atom also plays a role in determining acidity.

Q6: Can you elaborate on the findings regarding the relationship between the structure and diuretic activity of 1,2,4-triazole derivatives?

A6: Research focusing on 1,2,4-triazole derivatives with a 5-bromofuran-2-yl substituent at the C5 position of the 1,2,4-triazole ring investigated their diuretic potential. [] This study highlighted the impact of specific structural modifications on the diuretic activity of these compounds.

Q7: Which compound exhibited notable diuretic activity in the study on 1,2,4-triazole derivatives?

A7: Among the tested compounds, morpholinium 2-((5-bromofuran-2-yl)-4-ethyl-1,2,4-triazole-3-ylthio)acetate demonstrated the most significant diuretic activity. []

Q8: Have any studies explored the anti-inflammatory potential of 1,2,4-triazole derivatives?

A8: Yes, investigations into the anti-inflammatory activity of 5-thio derivatives of 3-(5-bromofuran-2-yl)-4-ethyl-(4H)-1,2,4-triazole have been conducted. [] The study aimed to identify safer and potentially more effective alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Q9: What were the key findings of the anti-inflammatory study?

A9: The potassium salt of 2-(4-ethyl-5-(5-bromofuran-2-yl)-1,2,4-triazole-3-ylthio)acetic acid showed substantial anti-inflammatory activity, even surpassing the reference drug diclofenac in its ability to suppress edema formation in rats. []

Q10: Did the study identify any structure-activity relationships regarding the anti-inflammatory effects?

A10: The research revealed that substituting the bromine atom with a dimethylamino group at a specific position in the molecule led to enhanced anti-inflammatory activity. [] Furthermore, variations in the type of ammonium salt used in the compounds influenced the inflammatory response.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2591193.png)

![5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2591195.png)

![(E)-N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591203.png)